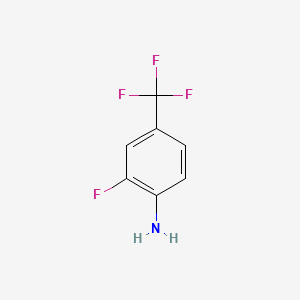

2-Fluoro-4-(trifluoromethyl)aniline

描述

Significance of Fluorinated Aniline (B41778) Derivatives in Advanced Organic Synthesis

Fluorinated aniline derivatives are a cornerstone in the field of advanced organic synthesis, primarily due to the profound effects that fluorine and trifluoromethyl groups impart on a molecule's properties. The presence of fluorine can significantly influence a compound's stability, lipophilicity, and biological activity. ontosight.ai These characteristics make fluorinated anilines highly valuable building blocks in the creation of complex molecules with tailored functions.

The introduction of fluorine into an aniline ring can alter its electronic properties, affecting its reactivity and the potential for subsequent chemical transformations. ontosight.ai This makes them crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and specialty materials. ontosight.aigoogle.com For instance, the stability conferred by fluorine can lead to the development of more robust and effective drugs. ontosight.ai

Research Context and Scope of 2-Fluoro-4-(trifluoromethyl)aniline Studies

Research on this compound is multifaceted, exploring its utility as a versatile building block in various synthetic applications. ossila.com A key area of investigation is its use in the synthesis of bicyclic and tricyclic heterocycles, such as quinoxalines, quinolines, phenazines, and phenoxazines. ossila.com The ortho-substituted fluorine atom is particularly amenable to nucleophilic aromatic substitution, facilitating the construction of these complex ring systems. ossila.com

Furthermore, this compound has been identified as a precursor for creating ocfentanil derivatives, which are studied for their analgesic properties. ossila.com It is also employed in the synthesis of triarylmethane derivatives through conjugated addition with para-quinone methides. ossila.com The presence of multiple functional groups on the aniline ring allows for facile and diverse chemical modifications, making it a valuable tool for drug discovery and medicinal chemistry research. ossila.com

A method for synthesizing this compound involves using para-trifluoromethylaniline as a starting material. This process includes selective chlorination, followed by a fluorination reaction and purification to yield the final product. google.com

Historical Development of Related Fluorinated Compounds in Academic Literature

The exploration of fluorinated organic compounds has a rich history in academic literature. Early methods for producing fluorinated anilines involved reactions such as the Bamberger rearrangement of arylhydroxylamines with anhydrous hydrogen fluoride (B91410), which provided moderate yields of p-fluoroanilines. google.com Over time, more efficient and selective methods have been developed.

The development of N-F fluorinating agents, such as N-fluoro-2-pyridone and N-fluoropyridinium salts, marked a significant advancement, offering easier handling and improved reaction outcomes. beilstein-journals.org These reagents have been instrumental in expanding the accessibility and application of fluorinated compounds. The synthesis of fluorinated amines has also evolved, with modern strategies focusing on the use of benign C1 sources like CO2 and CS2 to create carbamoyl (B1232498) and thiocarbamoyl fluorides. nih.govacs.org These can then be converted to valuable trifluoromethylamines. nih.govacs.org The historical progression of these synthetic methodologies underscores the continuous effort to develop safer, more efficient, and versatile ways to introduce fluorine into organic molecules, paving the way for the synthesis and study of compounds like this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHDUOQIXLGANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372211 | |

| Record name | 2-fluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69409-98-9 | |

| Record name | 2-fluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Trifluoromethyl Aniline and Analogues

Established Synthetic Pathways to 2-Fluoro-4-(trifluoromethyl)aniline

Traditional syntheses for this compound typically rely on two main strategies: the introduction of a fluorine atom onto a pre-existing aniline (B41778) derivative or the chemical reduction of a corresponding nitro-aromatic precursor.

Fluorination Approaches for Aniline Derivatives

The direct fluorination of aniline derivatives is a challenging yet crucial transformation in organofluorine chemistry. The introduction of a fluorine atom ortho to the amine group in 4-(trifluoromethyl)aniline (B29031) requires specific reagents and conditions to achieve regioselectivity and avoid side reactions. Electrophilic fluorinating reagents, such as those from the N-F class like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are often employed. acs.org These reagents allow for the controlled introduction of fluorine onto an electron-rich aromatic ring. The reaction is typically catalyzed by a Lewis acid, which enhances the electrophilicity of the fluorinating agent and directs the substitution. acs.org However, the strong activating and ortho, para-directing nature of the amino group can lead to a mixture of products, making purification necessary.

Reductive Syntheses from Nitro Precursors

A more common and often higher-yielding approach is the reduction of a nitro group from a precursor that already contains the desired fluorine and trifluoromethyl substituents. The typical starting material for this pathway is 2-fluoro-4-nitro-1-(trifluoromethyl)benzene. nih.govsigmaaldrich.com This method is advantageous as the synthesis of the nitroaromatic precursor is often straightforward. The reduction of the nitro group to a primary amine is a well-established chemical transformation that can be achieved using various reducing agents.

Catalytic hydrogenation is a widely used method, employing hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. google.com This process is generally clean and efficient, producing water as the only byproduct. Alternative reduction methods involve the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. More recently, electrochemical methods have been developed for the reduction of nitrobenzotrifluorides, offering a scalable and potentially greener alternative. acs.org

Below is a table summarizing common reductive methods for analogous nitro precursors.

| Precursor | Reagents and Conditions | Product | Yield |

| 2-Trifluoromethyl-4-chloronitrobenzene | H₂, Palladium-carbon catalyst, NaOH(aq) | 2-Trifluoromethylaniline | 78.8% |

| 3-Nitrobenzotrifluoride | Electrochemical reduction, CuSn7Pb15 cathode, H₂SO₄(aq) | 3-Trifluoromethylanilinium bisulfate | >90% |

| 4-Trifluoromethyl-2-nitroaniline | Electrochemical reduction, CuSn7Pb15 cathode, H₂SO₄(aq) | 4-Trifluoromethyl-o-phenylenediamine | 69% |

Advanced and Green Chemistry Syntheses

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. For the production of this compound and related compounds, this includes the adoption of green chemistry principles and advanced catalytic systems.

Environmentally Benign Synthetic Protocols

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of aniline synthesis, this often involves minimizing solvent use and energy consumption.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. This technique has been applied to multi-component reactions involving aniline derivatives, leading to excellent yields in short timeframes. nih.govresearchgate.net

Solvent-Free Reactions : Performing reactions without a solvent (neat) or under mechanochemical conditions, such as twin-screw extrusion (TSE), represents a significant green advancement. rsc.org These methods reduce solvent waste and can sometimes lead to different reactivity or selectivity. Condensation reactions, such as imine formation from anilines, have been successfully carried out using TSE, demonstrating a scalable, continuous, and solvent-free manufacturing process. rsc.org

Catalytic Strategies in this compound Production

Catalysis is at the heart of efficient chemical synthesis. For fluorinated anilines, catalytic methods are employed not only in the key reductive step but also in forming the core structure of more complex analogues.

Metal-Catalyzed Reductions : As mentioned, palladium, platinum, and nickel catalysts are standard for the hydrogenation of nitroarenes. The choice of catalyst and support can influence the reaction's efficiency and selectivity.

Copper-Catalyzed Amination : For building analogues, copper-catalyzed amination reactions are valuable. For instance, the synthesis of 2,4,6-tris(trifluoromethyl)aniline has been achieved via a copper-catalyzed amination of an iodinated precursor, showcasing a method for forming the C-N bond under relatively mild conditions. researchgate.net

Rhodium and Palladium-Catalyzed Couplings : Advanced syntheses of complex molecules often use fluorinated anilines as coupling partners. Rhodium- and palladium-based catalysts are instrumental in reactions like arylboroxine additions to imines, allowing for the construction of intricate molecular architectures. nih.gov

The following table highlights some catalytic strategies relevant to the synthesis of fluorinated anilines and their derivatives.

| Catalyst System | Reaction Type | Application Example | Key Feature |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Reduction of nitroarenes to anilines | High efficiency, clean reaction |

| Copper(I) Oxide (Cu₂O) | C-N Bond Formation (Amination) | Synthesis of hindered anilines from aryl iodides | Forms C-N bonds under catalytic conditions |

| Rhodium-bis(phosphine) complexes | Arylboroxine Addition | Coupling of arylboroxines with trifluoromethyl ketimines | Direct access to primary amines with new C-C bonds |

| Ni(ClO₄)₂ / DBFOX-Ph | Electrophilic Fluorination | Asymmetric fluorination of β-ketoesters | High enantioselectivity in fluorine introduction |

Multi-Component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. nih.govfrontiersin.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

As a primary amine, this compound is an ideal component for various MCRs, such as the Ugi and Passerini reactions. A notable example is the microwave-assisted, one-pot synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. researchgate.net In this procedure, a pyrazole carbaldehyde reacts with a terminal alkyne and an amine (such as an analogue of this compound) under Sonogashira-type cross-coupling conditions to afford the complex heterocyclic product in a single step. researchgate.net This approach avoids the isolation of intermediates, saving time, resources, and reducing waste, thereby aligning with the principles of green chemistry.

Synthesis of Key Derivatives and Structural Analogues

The synthesis of derivatives and analogues of this compound is a focal point of research due to the significant impact of fluorine and trifluoromethyl groups on the biological and chemical properties of organic molecules.

Strategies for ortho- and para-Substituted Trifluoromethyl Anilines

The introduction of substituents at the ortho and para positions of trifluoromethyl anilines is a key strategy for modifying their properties. A notable method for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step process starting from N-aryl-N-hydroxyacetamide. This procedure includes an O-trifluoromethylation step followed by a thermally induced intramolecular OCF3-migration. jove.com This user-friendly protocol is applicable to a wide range of substrates and allows for the gram-scale synthesis of these valuable compounds. jove.comnih.gov

The process begins with the treatment of a methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II in the presence of a catalytic amount of cesium carbonate to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate. nih.govnih.gov This intermediate is then heated in nitromethane to induce the migration of the trifluoromethoxy group to the ortho position, affording the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate. nih.govnih.gov This method is advantageous as it avoids the use of highly toxic or difficult-to-handle reagents that are often required in conventional approaches. nih.gov

| Starting Material | Reagents | Intermediate | Final Product |

| Methyl 4-(N-hydroxyacetamido)benzoate | 1. Togni reagent II, Cs2CO3, Chloroform2. Nitromethane, 120 °C | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate |

Annulation and Cyclization Reactions to Form Heterocyclic Systems

This compound serves as a critical building block for the synthesis of various heterocyclic systems through annulation and cyclization reactions. The presence of the ortho-fluorine atom facilitates nucleophilic aromatic substitution, making it an excellent precursor for bicyclic and tricyclic heterocycles. ossila.com These reactions are fundamental in creating complex molecular architectures found in many biologically active compounds.

This aniline derivative is utilized in the one-pot synthesis of 3-fluoro-4-(trifluoromethyl)quinolines. ossila.com Furthermore, it is a key intermediate in the production of benzoimidazotriazines, which have been investigated as phosphodiesterase 2A inhibitors. ossila.com The reactivity of this compound allows for its incorporation into diverse heterocyclic frameworks, including quinoxalines, phenazines, and phenoxazines. ossila.com

| Heterocyclic System | Significance/Application |

| Quinolines | Core structure in various pharmaceuticals |

| Benzoimidazotriazines | Investigated as phosphodiesterase 2A inhibitors ossila.com |

| Quinoxalines | Building blocks for pharmaceuticals and functional materials |

| Phenazines | Possess antibacterial, antifungal, and antitumor properties |

| Phenoxazines | Found in dyes and pharmacologically active compounds |

Formation of Fluorinated Aminophosphonates and Acetamide Derivatives

The synthesis of fluorinated aminophosphonates and acetamide derivatives from trifluoromethyl anilines has garnered significant attention due to the interesting biological activities of these compounds, such as antiviral, antitumor, and herbicidal properties. nih.gov

A series of α-aminophosphonates containing fluorine have been synthesized through one-pot Mannich-type reactions. nih.gov This method involves the reaction of an aldehyde, an amine, and a phosphite to yield the corresponding α-aminophosphonate. The incorporation of fluorine can lead to profound and sometimes unexpected changes in the biological activity of these molecules. nih.gov

Acetamide derivatives are also readily synthesized. For instance, 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is prepared by the acylation of 4-fluoro-2-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base like triethylamine or pyridine. smolecule.com This compound is noted for its potential as an enzyme inhibitor and has been studied for antimicrobial and anti-inflammatory effects. smolecule.com

| Derivative Class | Synthetic Method | Key Reagents | Example Product |

| Fluorinated α-Aminophosphonates | Mannich-type reaction | Aldehyde, Amine, Phosphite | 1-(4-trifluoromethylphenyl)-1-(2-fluorophenyl)-O,O-dimethylphosphonate nih.gov |

| Acetamide Derivatives | Acylation | Chloroacetyl chloride, Triethylamine | 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide smolecule.com |

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Trifluoromethyl Aniline

Nucleophilic and Electrophilic Reactivity Profiles

The electronic properties of the fluorine and trifluoromethyl substituents significantly influence the reactivity of the aromatic ring and the amino group. The fluorine atom, being highly electronegative, and the trifluoromethyl group, a strong electron-withdrawing group, deactivate the ring towards electrophilic attack while activating it for nucleophilic substitution.

Nucleophilic Aromatic Substitution at the Fluoro Position

The fluorine atom at the C-2 position of 2-fluoro-4-(trifluoromethyl)aniline is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-withdrawing trifluoromethyl group at the para-position, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This characteristic makes this compound a key precursor for the synthesis of various heterocyclic compounds. ossila.com For instance, it is utilized in the preparation of bicyclic heterocycles like quinoxalines and quinolines, as well as more complex tricyclic systems such as benzoimidazotriazines, phenazines, and phenoxazines. ossila.com

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. The efficiency of this reaction is often enhanced by heating. youtube.com

Reactivity of the Trifluoromethyl Group in Anionic Systems

While the trifluoromethyl group is generally considered stable, its reactivity can be observed under specific conditions, particularly in anionic systems. The strong electron-withdrawing nature of the three fluorine atoms can make the carbon atom of the CF3 group susceptible to certain nucleophilic attacks, although this is less common than reactions involving the aromatic ring. More significantly, the trifluoromethyl group influences the acidity of the N-H protons of the amino group, making them more readily removable by a base.

Furthermore, the trifluoromethyl group can undergo transformations in the presence of strong nucleophiles or reducing agents. For example, reactions of aromatic trifluoromethyl compounds with certain nucleophilic reagents can lead to the displacement of one or more fluorine atoms or even the entire trifluoromethyl group, although such reactions often require harsh conditions. acs.org

Catalytic Transformations Involving this compound

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions and C-H functionalization strategies, enabling the synthesis of complex molecules with diverse functionalities. rsc.orgnih.gov

Metal-Catalyzed Coupling Reactions

The presence of the fluorine atom and the amino group allows for selective metal-catalyzed cross-coupling reactions. The C-F bond can be activated by certain transition metal catalysts, although this is generally more challenging than the activation of C-Cl, C-Br, or C-I bonds. mdpi.com However, the amino group can direct ortho-metalation, facilitating reactions at the adjacent C-H bond.

Buchwald-Hartwig Amination: The amino group of this compound can participate in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides or triflates to form diarylamines. acs.org This reaction is a powerful tool for constructing C-N bonds.

Suzuki Coupling: While direct Suzuki coupling involving the C-F bond of this compound is not commonly reported, derivatives of this compound, where the fluorine is replaced by a more reactive group like bromine or iodine, can readily undergo Suzuki coupling with boronic acids to form biaryl compounds. nsf.gov

Below is a table summarizing some metal-catalyzed coupling reactions involving aniline (B41778) derivatives.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)2/RuPhos | 2-bromo-4-(trifluoromethyl)aniline, Phenylboronic acid | 2-phenyl-4-(trifluoromethyl)aniline | 85 | mit.edu |

| Pd2(dba)3/t-BuXPhos | 2-chloro-4-(trifluoromethyl)aniline, Aniline | N-(2-chloro-4-(trifluoromethyl)phenyl)aniline | 78 | acs.org |

Directed C-H Functionalization Strategies

The amino group in this compound can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.gov This strategy allows for the selective introduction of functional groups at the ortho-position to the amino group, providing a direct and atom-economical route to substituted anilines. rsc.org For instance, palladium-catalyzed ortho-arylation of anilines with aryl halides has been demonstrated. nih.gov

Iron-catalyzed ortho-trifluoromethylation of anilines has also been achieved using a picolinamide (B142947) directing group, showcasing a convenient, oxidant-free protocol under ultraviolet irradiation. rsc.org

The table below illustrates examples of directed C-H functionalization.

| Catalyst | Directing Group | Reactant | Product | Yield (%) | Reference |

| [Rh(Cp*)Cl2]2 | Amide | N-(4-(trifluoromethyl)phenyl)picolinamide | N-(2-iodo-4-(trifluoromethyl)phenyl)picolinamide | 92 | nih.gov |

| Fe(acac)3 | Picolinamide | N-(4-(trifluoromethyl)phenyl)picolinamide | N-(2-(trifluoromethyl)-4-(trifluoromethyl)phenyl)picolinamide | 65 | rsc.org |

Reaction Mechanisms of Derivatives and Analogues

The reaction mechanisms of derivatives and analogues of this compound are largely dictated by the nature of the substituents. For example, in the nucleophilic aromatic substitution of polyfluoroarenes, the regioselectivity is governed by the electron density at the reactive carbons and steric hindrance. nih.gov In the case of octafluorotoluene, substitution occurs preferentially at the para-position to the trifluoromethyl group. nih.gov

In metal-catalyzed reactions, the mechanism often involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. For instance, in the Suzuki-Miyaura coupling of aryl fluorosulfonates, the rate-determining step can be either oxidative addition or transmetalation, depending on the specific catalyst system. nsf.gov

The study of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methodologies. For example, understanding the dual role of aniline derivatives as both a substrate and a basic promoter in copper-catalyzed gem-difluoroolefination via C-H functionalization has led to the development of a practical synthetic approach. acs.org

Pathways to Quinoline (B57606) and Related Heterocycles

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, particularly bicyclic systems like quinolines. ossila.com The reactivity of this aniline derivative is largely dictated by the presence of the ortho-substituted fluorine atom and the electron-withdrawing trifluoromethyl group on the aromatic ring.

The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a key mechanistic step that facilitates the formation of fused ring systems. ossila.com This characteristic makes this compound an excellent building block for constructing quinolines. ossila.com While specific, detailed mechanisms for the synthesis of quinolines directly from this compound are not extensively detailed in the provided literature, the general principle involves the reaction of the aniline with a suitable partner, such as a β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. The ortho-amino-trifluoromethyl functionality itself is recognized as a synthon for producing 4-fluoroquinolines. acs.org

Beyond quinolines, the inherent reactivity of this compound allows for its use in the synthesis of other related heterocycles. ossila.com The capacity for nucleophilic aromatic substitution at the fluorine-bearing carbon enables its use as a precursor for quinoxalines, phenazines, and phenoxazines. ossila.com Furthermore, it is a building block for more complex tricyclic heterocycles, such as benzoimidazotriazines. ossila.com

The table below summarizes the types of heterocycles that can be synthesized using this compound as a starting material.

| Heterocycle Class | Specific Examples |

| Bicyclic Heterocycles | Quinolines, Quinoxalines |

| Tricyclic Heterocycles | Benzoimidazotriazines, Phenazines, Phenoxazines |

This table illustrates the synthetic utility of this compound in heterocyclic chemistry. ossila.com

Conjugated Addition Reactions in Triarylmethane Synthesis

In addition to its role in forming fused heterocyclic systems, this compound participates in conjugated addition reactions to form triarylmethane derivatives. ossila.com This reaction typically involves the addition of the aniline to a para-quinone methide.

A notable example is the silver-catalyzed regioselective 1,6-hydroarylation of para-quinone methides. ossila.com In this process, the aniline acts as a nucleophile, adding to the conjugated system of the quinone methide. The reaction proceeds via a conjugate addition mechanism, where the amino group of the aniline attacks the exocyclic methylene (B1212753) carbon of the quinone methide, leading to the formation of a new carbon-nitrogen bond and subsequent re-aromatization to yield the stable triarylmethane product. This method provides a direct route to synthesizing complex triarylmethane structures, which are significant scaffolds in various fields, including dye chemistry. ossila.com

The table below outlines the key components and product type for this reaction.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | para-Quinone Methides | Triarylmethane Derivatives | Conjugated Addition (1,6-hydroarylation) |

This table details the conjugated addition reaction for the synthesis of triarylmethanes. ossila.com

Applications of 2 Fluoro 4 Trifluoromethyl Aniline in Advanced Materials and Bioactive Compound Development

Contributions to Medicinal Chemistry Research

In the field of medicinal chemistry, 2-Fluoro-4-(trifluoromethyl)aniline is a versatile precursor for creating novel therapeutic agents. ossila.com The presence of fluorine and trifluoromethyl moieties allows for the fine-tuning of a drug candidate's properties to improve its efficacy and pharmacokinetic profile. nbinno.com

This compound is a key starting material for the synthesis of a variety of bioactive derivatives. ossila.com The compound's structure, with its multiple functional groups, facilitates its use in creating complex molecular architectures. ossila.com The ortho-substituted fluorine atom is particularly useful for nucleophilic aromatic substitution reactions, making this aniline (B41778) an excellent precursor for a range of heterocyclic compounds. ossila.com Researchers have utilized it to synthesize bicyclic heterocycles like quinolines and quinoxalines, as well as more complex tricyclic systems such as phenazines, phenoxazines, and benzoimidazotriazines. ossila.com It is also employed in the synthesis of triarylmethane derivatives through conjugated addition with para-quinone methides. ossila.com

Table 1: Bioactive Heterocyclic Scaffolds Synthesized from this compound

| Heterocycle Class | Specific Examples | Source |

|---|---|---|

| Bicyclic Heterocycles | Quinoxalines, Quinolines | ossila.com |

| Tricyclic Heterocycles | Benzoimidazotriazines, Phenazines, Phenoxazines | ossila.com |

The utility of this compound extends to its role as a foundational building block for Active Pharmaceutical Ingredients (APIs). ossila.com Fluorination is a critical strategy in modern drug development, with approximately 15% to 20% of all pharmaceuticals containing at least one fluorine atom. pharmtech.com By incorporating this fluorinated aniline into a synthetic pathway, chemists can introduce both a fluorine atom and a trifluoromethyl group, which are known to confer desirable properties to the final API. nbinno.compharmtech.com The compound is specifically classified as a fluorinated building block for use in drug discovery and medicinal chemistry research. ossila.com Its application in the synthesis of ocfentanil derivatives, which have analgesic properties, highlights its direct relevance in the creation of APIs. ossila.com

The introduction of fluorine and trifluoromethyl groups from precursors like this compound significantly impacts the lipophilicity and metabolic stability of drug candidates. nbinno.compharmtech.com Fluorination is a well-established method for enhancing these properties. nbinno.com The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve a molecule's ability to cross cell membranes. nbinno.comresearchgate.net

Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic cleavage. researchgate.net Introducing these fluorinated motifs can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. pharmtech.com This enhanced metabolic stability can lead to a longer elimination half-life and improved bioavailability of the drug. mdpi.com For instance, the conversion of a methyl group to a trifluoromethyl group in certain compounds has been shown to improve plasma stability. semanticscholar.org

Derivatives synthesized from this compound have been shown to modulate the activity of various biological targets. The precise arrangement of fluorine atoms on the aniline ring can influence how the final drug molecule interacts with its target, potentially leading to improved efficacy and reduced off-target effects. nbinno.com For example, derivatives have been developed as phosphodiesterase 2A (PDE2A) inhibitors. ossila.com Specifically, 8-pyridinyl-substituted benzo[e]imidazo[2,1-c] nbinno.comossila.comgoogle.comtriazines synthesized using this aniline have been evaluated for this purpose. ossila.com Additionally, its use as a building block for ocfentanil derivatives indicates its role in creating compounds that target opioid receptors for analgesia. ossila.com The incorporation of trifluoromethyl groups into molecules can also be a key factor in their ability to inhibit enzymes, sometimes by forming stabilized "transition state analogue" complexes with the target. nih.govresearchgate.net

Table 2: Biological Targets of Derivatives Incorporating the 2-Fluoro-4-(trifluoromethyl)phenyl Moiety

| Derivative Class | Biological Target | Potential Therapeutic Area | Source |

|---|---|---|---|

| Benzoimidazotriazines | Phosphodiesterase 2A (PDE2A) | Neurological/Cognitive Disorders | ossila.com |

| Ocfentanil Derivatives | Opioid Receptors | Pain Management (Analgesia) | ossila.com |

Utility in Agrochemical and Specialty Chemical Production

The unique properties conferred by fluorine and trifluoromethyl groups are also highly valued in the agrochemical industry. researchgate.netnih.gov this compound serves as an intermediate in the production of these specialized chemicals. guidechem.com

Fluorinated compounds are of great significance in the pesticide field. researchgate.netchigroup.site The introduction of trifluoromethyl groups can enhance the biological activity and physicochemical properties, such as solubility and hydrophobicity, of agrochemicals. researchgate.net A significant portion of modern pesticides contain fluorine, with the trifluoromethyl group being a particularly common feature. semanticscholar.orgnih.govbohrium.com In the last two decades, over 50% of newly launched pesticides have been fluorinated compounds. semanticscholar.orgnih.gov

This compound is used as an intermediate in the synthesis of pesticides. Its structure is ideal for creating complex molecules designed to act as effective and stable pesticides and herbicides. The stability of the C-F bond contributes to the robustness of the final product, while the trifluoromethyl group often enhances the molecule's herbicidal or insecticidal activity. researchgate.netresearchgate.net For example, replacing a chlorine atom with a trifluoromethyl group in the diphenyl ether herbicide nitrofen to create oxyfluorfen resulted in improved herbicidal activity and a broader spectrum. researchgate.net This principle underscores the value of using building blocks like this compound in the design of next-generation crop protection agents.

Intermediates for Advanced Agrochemical Formulations

The presence of fluorine and trifluoromethyl groups in agrochemicals can significantly enhance their biological activity, metabolic stability, and lipophilicity, leading to more effective and efficient crop protection agents. ccspublishing.org.cnresearchgate.net this compound is a key intermediate in the synthesis of sophisticated pesticide molecules. guidechem.com Its structure provides a scaffold that is readily modified to produce complex active ingredients.

A notable application is in the synthesis of insecticides. For instance, it is a precursor to 2-Fluoro-4-【2-Chloro-4-(trifluoromethyl)phenoxyl】aniline, which is a key intermediate for the insect growth regulator flufenoxuron. agropages.com A patented synthesis method for this intermediate emphasizes a high-yield, safe, and cost-effective production process, highlighting its industrial importance. agropages.com The use of fluorinated building blocks like this compound is a predominant strategy for introducing fluorine into agrochemical products, a testament to the compound's value in this sector. rhhz.netagropages.com The resulting agrochemicals often exhibit high efficiency, high activity, and low toxicity, aligning with the requirements for modern agricultural development. agropages.com

Beyond insecticides, this aniline derivative is also utilized in creating other classes of pesticides. For example, 2-Fluoro-4-(trifluoromethyl)phenylurea, a direct derivative, has documented applications in agrochemicals. evitachem.com The versatility of the aniline functional group allows for a wide range of chemical transformations, making it an essential component in the synthetic chemist's toolbox for developing next-generation agrochemical formulations.

Applications in Materials Science

The unique properties conferred by the fluoro- and trifluoromethyl groups extend beyond biological activity into the realm of materials science. These groups can enhance thermal stability, chemical resistance, optical clarity, and dielectric properties, making this compound a valuable precursor for a variety of advanced materials.

Fluorinated polymers are renowned for their exceptional performance in demanding environments. pageplace.de The incorporation of monomers derived from this compound into polymer backbones can lead to materials with superior characteristics. Aromatic polyimides, in particular, benefit from the introduction of fluorinated moieties. researchgate.net These high-performance polymers are used in microelectronics and aerospace engineering due to their excellent thermal, mechanical, and electrical properties. researchgate.net

By reacting fluorinated diamines, which can be synthesized from aniline precursors, with dianhydrides, chemists can produce polyimides with desirable properties such as:

Improved Solubility: The presence of CF3 groups can disrupt polymer chain packing, making the resulting polyimides soluble in organic solvents and thus easier to process into films and coatings. researchgate.net

Enhanced Optical Transparency: Fluorinated polyimides often exhibit high optical transparency and low color, making them suitable for optoelectronic applications like flexible displays and optical waveguides. titech.ac.jp

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, a critical property for insulating materials in high-frequency microelectronic devices. researchgate.net

For example, polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), a related fluorinated diamine, demonstrate low optical loss and controllable refractive indices, making them ideal for optoelectronic components. titech.ac.jp Similarly, polyimides formulated from partially fluorinated diamines have shown excellent potential for high-temperature tribological applications in the aerospace industry. nasa.gov

Table 1: Properties of Fluorinated Polyimides Derived from TFDB Monomers

| Polyimide Composition | Refractive Index (nTE @ 1.3 µm) | Birefringence | Optical Loss (@ 1.3 µm) |

|---|---|---|---|

| 6FDA/TFDB | 1.523 | 0.008 | 0.3 dB/cm |

| PMDA/TFDB | 1.614 | 0.123 | Not Specified |

| 6FDA/TFDB (60 mol%) | ~1.55 | ~0.05 | Not Specified |

Data sourced from research on fluorinated polyimides for optoelectronics. titech.ac.jp

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for modern displays (LCDs). The molecular structure of a compound is critical to its liquid crystalline behavior. The incorporation of fluorine and trifluoromethyl groups can significantly influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed.

Anilines are common components in the synthesis of rod-like (calamitic) liquid crystals. Research has shown that trifluoromethyl-substituted anilines are valuable precursors for creating liquid crystalline compounds. For instance, derivatives of 4-octyloxy-N-(benzylidene) aniline bearing a terminal 4-trifluoromethyl group exhibit stable smectic B phases. tandfonline.com The polarity introduced by the CF3 group plays a crucial role in stabilizing monolayer smectic states. tandfonline.com

More directly, research into four-ring fluorinated liquid crystals has utilized intermediates with a 3-fluoro-4-trifluoromethylphenyl moiety. figshare.com The synthesis of compounds like 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-alkyl [trans, trans-1,1ʹ-bicyclohexyl]-4-yl) 1,1ʹ-biphenyls, which exhibit a nematic phase, was achieved using Suzuki cross-coupling reactions with an intermediate derived from a fluorinated aniline. figshare.com The clearing point for one such compound (with an n-propyl chain) was measured to be as high as 267°C, demonstrating the excellent thermal stability of the nematic phase. figshare.com The use of fluorinated anilines like 2,3,4-trifluoroaniline to create diphenylacetylene liquid crystal compounds further establishes these molecules as foundational materials for the development of new liquid crystal materials. google.comgoogle.com

Table 2: Phase Transitions in a Trifluoromethyl-Containing Liquid Crystal

| Compound | Phase Transition | Temperature (°C) |

|---|---|---|

| 4-octyloxy-N-(4-trifluoromethylbenzylidene)aniline | Crystal to Smectic B | 69.8 |

| Smectic B to Isotropic | 71.0 |

Data from a study on aniline derivatives with trifluoromethyl end groups. tandfonline.com

In the field of homogeneous catalysis, the ligand bound to the metal center is of paramount importance, dictating the catalyst's activity, selectivity, and stability. Fluorinated substituents have become a valuable tool in ligand design, as the strong and inert C-F bonds can lead to more robust supporting ligands. researchgate.net The electron-withdrawing nature of these groups can also modulate the electronic properties of the metal center, fine-tuning its catalytic activity.

While direct synthesis of ligands from this compound is a specialized area, the use of highly fluorinated anilines as precursors for ligand synthesis is a known strategy. For example, 2,4,6-tris(trifluoromethyl)aniline is considered a promising and modular component for creating hindered ligands. researchgate.net These ligands can be used in a variety of catalytic processes. A well-established strategy for creating catalysts soluble in non-traditional media like supercritical CO2 and fluorous solvents involves attaching perfluoroalkyl chains to conventional ligand scaffolds, such as arylphosphines. liv.ac.uk

The development of fluorinated ligands is critical for advancing catalysis, enabling reactions under new conditions and with improved performance. The principles used in creating fluorinated arylphosphines and other ligand types can be applied to derivatives of this compound to create novel ligands for a range of catalytic transformations, including C-C coupling reactions and enantioselective fluorinations. liv.ac.ukacs.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Fluoro 4 Trifluoromethyl Aniline

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are fundamental for identifying functional groups and elucidating molecular structure by analyzing the absorption or scattering of radiation corresponding to specific molecular vibrations. For 2-Fluoro-4-(trifluoromethyl)aniline, these techniques provide characteristic fingerprints based on the vibrations of its amine (NH₂), fluoro (C-F), trifluoromethyl (CF₃), and aromatic ring moieties.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber and is highly specific to the molecule's structure. The analysis of substituted anilines via FTIR is a well-established method for functional group identification. nih.govresearchgate.net

The key vibrational modes for this compound include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3500-3300 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The region between 1650 cm⁻¹ and 1400 cm⁻¹ is characteristic of the aromatic C=C ring stretching vibrations. The C-N stretching vibration usually appears in the 1350-1250 cm⁻¹ range. Crucially, the spectrum is distinguished by strong absorption bands corresponding to the C-F and CF₃ groups. The C-F stretching vibration of the fluorine atom attached to the aromatic ring is typically found in the 1270-1200 cm⁻¹ region, while the symmetric and asymmetric stretching vibrations of the trifluoromethyl (CF₃) group give rise to very strong, characteristic bands in the 1350-1100 cm⁻¹ range.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |

| C=C Aromatic Ring Stretching | 1650 - 1400 | Medium to Strong |

| N-H Bending (Scissoring) | 1640 - 1590 | Medium |

| C-N Stretching | 1350 - 1250 | Medium |

| CF₃ Asymmetric Stretching | ~1320 | Very Strong |

| C-F Stretching (Aryl-F) | 1270 - 1200 | Strong |

| CF₃ Symmetric Stretching | ~1150 | Very Strong |

| CF₃ Bending | 800 - 700 | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.comresearchgate.net While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that symmetric vibrations and vibrations of non-polar bonds produce strong Raman signals.

For this compound, the symmetric stretching vibration of the trifluoromethyl (CF₃) group is expected to be a prominent feature in the FT-Raman spectrum. nih.gov The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, also typically yield strong and sharp Raman bands. While the N-H stretching vibrations are visible, they are generally weaker in Raman spectra compared to FTIR. Conversely, the C-C and C-F bonds within the molecule's backbone contribute significantly to the Raman spectrum, providing a detailed structural fingerprint. The complementary nature of FTIR and FT-Raman allows for a more complete vibrational assignment when used in conjunction. researchgate.netspectroscopyonline.com

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretching | 3500 - 3300 | Weak |

| Aromatic C-H Stretching | 3100 - 3000 | Strong |

| C=C Aromatic Ring Stretching | 1650 - 1550 | Strong |

| CF₃ Symmetric Stretching | ~1150 | Strong |

| Aromatic Ring Breathing Mode | ~1000 | Very Strong |

| CF₃ Bending | 800 - 700 | Medium |

| C-F Stretching (Aryl-F) | 1270 - 1200 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum would show signals for the two amine (NH₂) protons and the three aromatic protons. The amine protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The three aromatic protons are chemically distinct and will appear as a complex multiplet pattern due to spin-spin coupling with each other (H-H coupling) and with the fluorine atom on the ring (H-F coupling). The proton ortho to the fluorine atom will show a characteristic doublet of doublets due to coupling with the adjacent meta proton and the fluorine atom. The other two aromatic protons will also display splitting patterns that are diagnostic of the 1,2,4-substitution pattern. Analysis of these coupling constants is crucial for confirming the regiochemistry of the substituents.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Approximate Chemical Shift (δ, ppm) | Splitting Pattern |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) |

| Aromatic H (at C3) | 6.8 - 7.0 | Doublet of doublets (dd) |

| Aromatic H (at C5) | 7.1 - 7.3 | Doublet of doublets (dd) |

| Aromatic H (at C6) | 6.9 - 7.1 | Doublet (d) |

Note: Chemical shifts are approximate and can vary based on the solvent used.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of this compound is the coupling between carbon and fluorine atoms (C-F coupling), which splits the signals of the carbons bearing fluorine substituents and those in close proximity. magritek.com

The carbon atom of the trifluoromethyl group (CF₃) will appear as a characteristic quartet due to coupling with the three equivalent fluorine atoms, with a large one-bond C-F coupling constant (¹JCF). The carbon atom directly bonded to the single fluorine atom (C2) will appear as a doublet, also with a large ¹JCF. The other aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF, etc.), providing further structural confirmation. magritek.com

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Key Splitting |

| C1 (C-NH₂) | 145 - 150 | Doublet (due to ²JCF) |

| C2 (C-F) | 150 - 155 | Doublet (large ¹JCF) |

| C3 | 115 - 120 | Doublet (due to ²JCF) |

| C4 (C-CF₃) | 120 - 125 | Quartet (due to ²JCF) |

| C5 | 125 - 130 | Singlet or small doublet |

| C6 | 118 - 122 | Doublet (due to ³JCF) |

| CF₃ | 123 - 128 | Quartet (large ¹JCF) |

Note: Chemical shifts are approximate and can vary based on the solvent used.

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The spectrum of this compound will show two distinct signals corresponding to the two different fluorine environments.

The trifluoromethyl (CF₃) group will appear as a singlet (or a finely split multiplet due to coupling with aromatic protons), and its chemical shift is a hallmark of the CF₃ group attached to an aromatic ring. The single fluorine atom bonded to the ring (C2-F) will appear as a separate multiplet, split by the neighboring aromatic protons. The chemical shift of this fluorine is highly sensitive to its position on the ring and the nature of the other substituents.

The high sensitivity of ¹⁹F NMR chemical shifts to the local electronic environment makes the trifluoromethyl group a valuable probe. nih.govacs.org Subtle changes in the molecular environment, such as those occurring during intermolecular interactions or binding events, can lead to measurable changes in the ¹⁹F chemical shift. This principle is applied in fields like drug discovery and materials science, and it suggests potential for using compounds like this compound as probes in environmental or biological studies. nih.govacs.org

Table 5: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern |

| -CF₃ | -60 to -65 | Singlet or narrow multiplet |

| Ar-F | -110 to -130 | Multiplet |

Note: Chemical shifts are referenced to a standard like CFCl₃ and can vary based on the solvent.

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry and chromatography are cornerstone techniques for the analysis of this compound, offering insights into its molecular weight, elemental composition, and purity.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions for small molecules. nih.govlongdom.org For this compound, with a molecular formula of C7H5F4N, the expected monoisotopic mass is approximately 179.0358 g/mol . epa.govsigmaaldrich.com HRMS instruments, such as Time-of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with sub-ppm accuracy. longdom.org This level of precision allows for the unambiguous confirmation of the molecular formula and helps to distinguish the compound from isomers or impurities with similar nominal masses.

The fragmentation pattern observed in the mass spectrum under specific ionization conditions (e.g., electron ionization) further corroborates the structure of this compound. Characteristic fragments would arise from the loss of substituent groups, such as the trifluoromethyl (-CF3) or fluoro (-F) groups, providing a unique fingerprint for the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. Purity levels of commercial samples are often reported to be greater than 98%. ossila.com The choice of stationary and mobile phases is critical for achieving optimal separation. A typical HPLC method for an aniline (B41778) derivative like this would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, often run under gradient elution.

The retention time of this compound under specific HPLC conditions is a key identifier. By creating a calibration curve with standards of known concentration, HPLC can also be used for the quantitative analysis of this compound in a mixture. This is particularly valuable for monitoring reaction kinetics, allowing chemists to determine the rate of consumption of starting materials and the formation of products over time.

Electronic Spectroscopy and Other Methods

Electronic spectroscopy provides information about the electronic structure and transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands that are influenced by the electronic nature of the aniline ring and its substituents. The amino (-NH2), fluoro (-F), and trifluoromethyl (-CF3) groups all affect the energy of the π-electron system of the benzene (B151609) ring. The lone pair of electrons on the nitrogen atom of the amino group and the fluorine atom can participate in resonance with the aromatic ring, while the strongly electron-withdrawing trifluoromethyl group has a significant inductive effect. These interactions lead to characteristic absorption maxima (λmax) in the UV spectrum, which can be used for qualitative identification and quantitative analysis.

Circular Dichroism (CD) Spectroscopy for Chiral Analyses

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. rsc.org Standard this compound is not chiral and therefore does not exhibit a CD spectrum. However, CD spectroscopy becomes a vital tool when this compound is used as a building block in the synthesis of chiral molecules. ossila.com If this compound is incorporated into a larger, chiral molecular framework, the resulting molecule can be analyzed by CD spectroscopy. The technique measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule, such as the absolute configuration of stereocenters and the presence of specific secondary structures in larger biomolecules. The introduction of the trifluoromethyl group can have a dramatic effect on the CD spectrum of a chiral molecule. rsc.org

Computational and Theoretical Chemistry Studies of 2 Fluoro 4 Trifluoromethyl Aniline

Molecular and Electronic Structure Analysis

Charge Distribution Analysis (e.g., Mulliken Charges)

The distribution of electron density within the 2-Fluoro-4-(trifluoromethyl)aniline molecule is a key determinant of its chemical behavior. Computational methods, particularly Mulliken charge analysis performed using Density Functional Theory (DFT), are employed to quantify the partial atomic charges. The presence of highly electronegative fluorine atoms in both the fluoro and trifluoromethyl groups, along with the electron-donating amino group, creates a complex and influential electronic landscape across the aromatic ring. researchgate.net

Mulliken charge calculations, often carried out with basis sets like 6-31+G(d,p), show a significant redistribution of electron density. researchgate.net The fluorine atom at the C2 position and the fluorine atoms of the trifluoromethyl group at the C4 position are expected to carry substantial negative charges. Conversely, the carbon atoms directly bonded to these fluorine atoms (C2 and the CF3 carbon) will exhibit positive charges. The nitrogen atom of the amino group also carries a negative charge, influencing the charge on the adjacent C1 carbon. This charge separation is critical for understanding the molecule's electrostatic potential and its interactions with other reagents. researchgate.nettsijournals.com

Table 1: Representative Mulliken Atomic Charges for this compound (Illustrative) Note: These values are illustrative, based on computational studies of analogous fluorinated and trifluoromethylated anilines. Actual values may vary based on the specific computational method and basis set used.

| Atom | Predicted Charge (e) | Rationale |

| C1-NH2 | Positive | Influenced by electron-donating NH2 and adjacent electronegative F. |

| C2-F | Positive | Direct attachment to highly electronegative fluorine. |

| C3-H | Negative | Less affected by withdrawing groups, may retain some ring electron density. |

| C4-CF3 | Positive | Strong electron-withdrawing effect of the CF3 group. |

| C5-H | Negative | Positioned away from the primary influence of the fluorine atom. |

| C6-H | Negative | Less affected by withdrawing groups. |

| N (of NH2) | Negative | Electronegative nature of nitrogen. |

| F (at C2) | Negative | High electronegativity. |

| C (of CF3) | Positive | Bonded to three highly electronegative fluorine atoms. |

| F (of CF3) | Negative | High electronegativity. |

Spectroscopic Parameter Prediction and Validation

Theoretical Vibrational Frequencies and Mode Assignments

The vibrational spectrum of this compound can be thoroughly analyzed by combining experimental techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy with theoretical calculations. epequip.com Computational models, typically using DFT methods such as B3LYP, allow for the calculation of vibrational frequencies and the definitive assignment of each vibrational mode. researchgate.nettsijournals.com

The process involves optimizing the molecular geometry and then computing the harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, allowing for a direct and accurate comparison with experimental spectra. researchgate.net The analysis provides detailed assignments for the stretching, bending, and torsional modes of the molecule's functional groups, including the N-H vibrations of the amino group, the C-F stretching of the fluoro and trifluoromethyl groups, and the various modes of the benzene (B151609) ring. nih.gov

Table 2: Predicted Major Vibrational Modes and Frequencies for this compound Note: Frequencies are typical ranges based on computational studies of similar aniline (B41778) derivatives. tsijournals.comnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3500 - 3400 | Stretching of the two N-H bonds in the amino group, out-of-phase. |

| N-H Symmetric Stretch | 3400 - 3300 | Stretching of the two N-H bonds in the amino group, in-phase. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| N-H Scissoring | 1650 - 1600 | In-plane bending of the amino group. |

| C=C Ring Stretch | 1600 - 1450 | Stretching vibrations within the aromatic ring. |

| C-F (Trifluoromethyl) Stretch | 1350 - 1100 | Strong, characteristic stretching of the C-F bonds in the CF3 group. |

| C-F (Ring) Stretch | 1250 - 1200 | Stretching of the C-F bond attached directly to the benzene ring. |

| C-N Stretch | 1340 - 1250 | Stretching of the carbon-nitrogen bond. |

Prediction of NMR Chemical Shifts (e.g., GIAO Method)

While experimental Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial data for structure elucidation, theoretical calculations are used to predict chemical shifts and aid in spectral assignment. chemicalbook.comchemicalbook.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors.

This method, typically implemented within a DFT framework, computes the magnetic shielding of each nucleus in the molecule. These shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the predicted chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. These theoretical predictions are invaluable for interpreting complex spectra, resolving ambiguities, and confirming the structural assignments made from experimental data. The predicted shifts are highly sensitive to the electronic environment of each atom, which is heavily influenced by the fluorine and trifluoromethyl substituents.

Thermodynamic and Reactivity Descriptors

Calculation of Thermodynamic Properties

Computational chemistry provides a powerful avenue for determining the key thermodynamic properties of this compound. By performing vibrational frequency calculations using methods like DFT, fundamental thermodynamic functions can be derived. researchgate.nettsijournals.com These calculations yield data such as the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

From these foundational values, other critical thermodynamic parameters can be calculated, including the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cv). chemeo.com This information is essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Table 3: Calculated Thermodynamic Properties (Illustrative) Note: These are examples of properties that can be calculated. Values are based on general calculations for similar aromatic compounds. researchgate.netchemeo.com

| Thermodynamic Property | Description |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. |

| Gibbs Free Energy of Formation (ΔfG°) | The change in free energy that accompanies the formation of one mole of a substance from its component elements. |

| Entropy (S) | A measure of the molecular disorder or randomness of the system. |

| Heat Capacity (Cv) | The amount of heat that must be added to a given mass of the material to produce a unit change in its temperature. |

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical calculations offer profound insights into the reactivity and potential reaction mechanisms of this compound. The molecule serves as a valuable precursor in the synthesis of more complex structures, such as bicyclic and tricyclic heterocycles. ossila.com

Structure-Activity Relationship (SAR) and Design Principles from Computational Data

Influence of Fluorine and Trifluoromethyl Groups:

The fluorine atom at the 2-position and the trifluoromethyl group at the 4-position significantly modulate the electronic properties of the aniline ring. The trifluoromethyl group is a strong electron-withdrawing group, primarily through the inductive effect, which lowers the pKa of the aniline nitrogen, making it less basic. This can be critical for receptor binding, as it reduces the likelihood of protonation under physiological conditions. Computationally, this effect is reflected in the calculated charge on the nitrogen atom and the molecular electrostatic potential.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on a benzene ring. wikipedia.org The substituent constants (σ) for fluorine and trifluoromethyl groups indicate their strong electron-withdrawing nature, which influences the reactivity and interaction potential of the entire molecule. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are powerful tools for deriving design principles from computational data. nih.gov By correlating molecular descriptors with biological activity, these models can identify which properties are most important for a desired outcome. For series of compounds incorporating structures similar to this compound, various descriptors are often found to be significant.

In a hypothetical QSAR study on a series of inhibitors derived from this compound, the following types of descriptors would likely be important:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the dipole moment, and various atomic charges. A lower E_HOMO often correlates with higher stability and lower reactivity, while the HOMO-LUMO gap can be related to chemical reactivity and kinetic stability. biolscigroup.us

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and various surface area calculations are common examples. These descriptors are crucial for understanding how a molecule fits into a binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP) is the most common hydrophobic descriptor, indicating how a molecule distributes between an oily and an aqueous phase. The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets.

Detailed Research Findings from Analogous Systems:

While direct computational studies on this compound are limited, research on analogous compounds provides valuable insights. For example, 3D-QSAR studies on quinoxaline (B1680401) derivatives, which can be synthesized from substituted anilines, have highlighted the importance of electrostatic fields. niscpr.res.in In these models, specific regions around the molecule are identified where electron-withdrawing or electron-donating groups would be favorable for activity. niscpr.res.in This is visualized through contour maps, providing a clear guide for designing new analogues.

Interactive Data Tables:

The following interactive tables showcase the types of data generated in computational studies and used in QSAR models for compounds analogous to this compound.

Table 1: Calculated Properties of Substituted Anilines from DFT Studies (Note: Data is illustrative and based on typical values for analogous compounds)

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Aniline | -5.12 | -0.21 | 1.53 |

| 4-Fluoroaniline | -5.25 | -0.35 | 2.99 |

| 4-(Trifluoromethyl)aniline (B29031) | -5.89 | -0.87 | 4.95 |

| This compound | -6.05 | -1.02 | 5.50 |

This table can be sorted by clicking on the headers.

Table 2: Example of Descriptors in a QSAR Model for Biological Activity (Note: Based on a hypothetical model for inhibitors derived from this compound)

| Descriptor | Type | Contribution to Activity | Rationale |

| logP | Hydrophobic | Positive | Increased lipophilicity from the CF3 group enhances binding to hydrophobic pockets. |

| E_LUMO | Electronic | Negative | A lower LUMO energy indicates a better electron acceptor, potentially improving interactions with electron-rich residues in a target protein. |

| Molecular Volume | Steric | Optimal Range | The molecule must fit within the constraints of the binding site; both too small and too large can be detrimental. |

| Dipole Moment | Electronic | Positive | A higher dipole moment may lead to stronger dipole-dipole interactions with the target. |

This table can be filtered by descriptor type.

Design Principles Derived from Computational Data:

Based on the analysis of computational data for this compound and its analogues, several key design principles emerge:

Modulation of Basicity: The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups reduces the basicity of the aniline nitrogen. This is often a desirable feature in drug design to avoid unwanted protonation and potential off-target effects. Computational pKa calculations can precisely guide the modification of substituents to achieve the desired basicity.

Exploitation of Lipophilicity: The trifluoromethyl group is a key contributor to the molecule's lipophilicity. This can be leveraged to improve cell membrane permeability and access to hydrophobic binding sites. Computational logP predictions are essential for optimizing this property.

Targeted Electrostatic Interactions: Molecular electrostatic potential maps can identify regions of positive and negative potential on the molecule's surface. This information is invaluable for designing derivatives that can form favorable electrostatic interactions, such as hydrogen bonds or halogen bonds, with a biological target. For instance, the fluorine atom can act as a weak hydrogen bond acceptor.

Environmental Impact and Biological Interactions of 2 Fluoro 4 Trifluoromethyl Aniline Analogues

Biochemical Pathway Modulation

Fluorinated anilines can influence various biochemical pathways, primarily through their interactions with key enzyme systems and their effects on gene expression.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide variety of compounds, including drugs and environmental toxins. iu.edu The introduction of fluorine into a molecule can alter its metabolic stability and its potential to interact with CYP isoforms. While specific data on 2-Fluoro-4-(trifluoromethyl)aniline is limited, the metabolism of other fluorinated compounds provides insight. For instance, the presence of a trifluoromethyl group can influence the binding affinity and metabolic fate of a compound within the active site of a CYP enzyme. nih.gov The metabolism of aniline (B41778) itself is known to be mediated by CYP enzymes, leading to the formation of various metabolites. nih.gov It is plausible that fluorinated analogues follow similar metabolic routes, although the rate and products of metabolism may differ. The Flockhart Table of Cytochrome P450 Drug Interactions is a valuable resource for understanding which drugs are metabolized by specific CYP isoforms. iu.eduiu.edu

Analogues of this compound have been shown to exert effects at the cellular and genetic level. For example, certain aryl-urea derivatives containing a trifluoromethylaniline moiety have been found to down-regulate the expression of genes involved in DNA repair and cell cycle control, such as PALB2, CDKN2A, BRCA1, and BRCA2, in cancer cell lines. nih.gov Specifically, in pancreatic cancer cells, a significant reduction in the expression of PALB2 and CDKN2A was observed after treatment with these compounds. nih.gov In prostate cancer cells, a decrease in the expression of BRCA1 and BRCA2 was noted. nih.gov Furthermore, other derivatives have been shown to impact genes related to immune regulation and inflammation. nih.gov Some quinoline (B57606) derivatives can also influence cell migration by downregulating lumican, a protein involved in cell adhesion and migration. nih.gov The herbicide trifluralin, which shares the 4-(trifluoromethyl)aniline (B29031) structure, is known to disrupt microtubule formation, a critical process for cell division. wikipedia.org

Antimicrobial and Antitumor Activities of Related Derivatives

The structural motifs present in this compound are found in various compounds with demonstrated antimicrobial and antitumor properties.

Derivatives containing fluorinated aniline structures have shown promise as antitubercular agents. Research has indicated that the incorporation of a fluorine atom can enhance the activity of certain compounds against Mycobacterium tuberculosis. nih.gov For example, a fluorinated analog of thiacetazone (B1682801) was found to be significantly more potent than the parent compound. nih.gov Other studies have identified triazole thiol derivatives with antitubercular activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com Anilinoquinazoline derivatives have also been investigated for their activity against both replicating and non-replicating M. tuberculosis. nih.gov

Table 1: Antitubercular Activity of Selected Compounds

| Compound/Derivative Class | Target Strain(s) | Observed Efficacy | Reference(s) |

| Fluorinated Thiacetazone Analog | M. tuberculosis H37-Rv | 20 times more potent than parent compound | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv and MDR strains of MTB | Active at 5.5 and 11 µg/mL, respectively | mdpi.com |

| Anilinoquinazoline (AQA) | Non-replicating M. tuberculosis | Potent activity, comparable to rifampicin | nih.gov |

This table is for illustrative purposes and includes data on related derivatives, not this compound itself.

Derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. nih.gov Certain 2-morpholino-4-anilinoquinoline derivatives have demonstrated cytotoxic activity against liver cancer (HepG2) cells by inducing cell cycle arrest at the G0/G1 phase. nih.gov Aryl-urea derivatives bearing a trifluoromethyl group have also shown notable IC₅₀ values against various cancer cell lines, including pancreatic, colon, liver, and bone cancer cells. nih.gov The presence of the trifluoromethyl group is often associated with increased potency. nih.gov

Table 2: In Vitro Antitumor Activity of Selected Anilino-Derivatives

| Derivative Class | Cancer Cell Line | IC₅₀ (μM) | Reference(s) |

| Aryl-urea derivative 7 | Pancreatic (PACA2) | 44.4 | nih.gov |

| Aryl-urea derivative 8 | Pancreatic (PACA2) | 22.4 | nih.gov |

| Aryl-urea derivative 9 | Colon (HCT116) | 17.8 | nih.gov |

| Aryl-urea derivative 9 | Liver (HePG2) | 12.4 | nih.gov |

| Aryl-urea derivative 9 | Bone (HOS) | 17.6 | nih.gov |

| Doxorubicin (Reference) | Pancreatic (PACA2) | 52.1 | nih.gov |

This table is for illustrative purposes and includes data on related derivatives, not this compound itself.

Broader Toxicological Mechanisms of Fluorinated Anilines

Aniline and its derivatives are recognized as significant environmental pollutants with known toxicological effects. nih.govresearchgate.net The primary acute toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. nih.gov Chronic exposure can lead to effects on the spleen. nih.gov

The introduction of fluorine can modify the toxicological profile. Halogenation has been shown to enhance the antimicrobial potency of aniline derivatives. researchgate.net From a broader environmental perspective, aniline exposure can trigger an "envelope stress response" in bacteria, leading to the formation of extracellular polymeric substances as a protective mechanism. nih.govresearchgate.net This indicates that even at a microbial level, aniline and its analogues can cause significant physiological stress. nih.govresearchgate.net

An in-depth analysis of the future research directions and emerging trends for the chemical compound this compound reveals significant potential for innovation across synthesis, reactivity, and application. The ongoing advancements in catalytic systems, computational chemistry, and sustainable manufacturing are poised to further elevate the importance of this versatile fluorinated building block.

常见问题

Q. What solvent systems optimize its reactivity in cross-coupling reactions?

Retrosynthesis Analysis